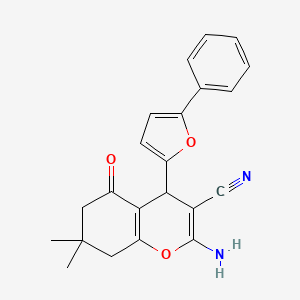

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative characterized by a fused bicyclic framework (tetrahydrochromene core) with a 5-phenylfuran-2-yl substituent at position 4, a nitrile group at position 3, and a dimethyl-substituted cyclohexane ring. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-22(2)10-15(25)20-18(11-22)27-21(24)14(12-23)19(20)17-9-8-16(26-17)13-6-4-3-5-7-13/h3-9,19H,10-11,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDQEZRYQLOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot synthesis involving the reaction of 1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione , and malononitrile or ethyl 2-cyanoacetate in the presence of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at temperatures ranging from 60-65°C in ethanol for 60-90 minutes .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .

Major Products Formed

Oxidation: : Formation of corresponding carboxylic acids or ketones.

Reduction: : Production of corresponding amines or alcohols.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is studied for its potential biological activities. It has shown promise in anti-inflammatory and antioxidant assays.

Medicine

In the medical field, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a precursor in the synthesis of various active compounds makes it valuable in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is still under investigation. it is believed to involve interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Structural Variations

Chromene derivatives with diverse substituents at position 4 have been synthesized and studied. Key structural analogs include:

Key Structural Insights :

- The 5-phenylfuran-2-yl group in the target compound introduces a conjugated system that may enhance π-π stacking interactions in biological targets compared to phenyl or thiophenyl analogs .

- Substituents like methoxy or thiophene alter electronic density and solubility, impacting bioavailability .

Key Findings :

Physicochemical Properties

Key Observations :

- The 5-phenylfuran substituent may reduce solubility compared to polar groups (e.g., methoxy) but improve membrane permeability .

- Spectral data (e.g., nitrile stretch at ~2250 cm⁻¹) remain consistent across analogs, confirming core structural integrity .

Key Insights :

Biological Activity

The compound 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O3 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 353466-95-2 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 624.1 ± 55.0 °C at 760 mmHg |

| LogP | 3.90 |

Anticancer Properties

Research has shown that This compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

-

IC50 Values :

- MCF-7: IC50 = 3.2 µg/mL

- HCT-116: IC50 = 4.0 µg/mL

- PC-3: IC50 = 2.4 µg/mL

- A549: IC50 = 3.0 µg/mL

- HepG-2: IC50 = 5.0 µg/mL

These results indicate that the compound has a strong selective cytotoxicity towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its anticancer effects involves:

-

Inhibition of Tyrosine Kinases : The compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)-2, both critical in tumor growth and angiogenesis.

Kinase IC50 Value (µM) EGFR 0.216 ± 1.1 VEGFR-2 0.259 ± 1.5

This inhibition is comparable to Sorafenib, a well-known anticancer drug .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against five human cancer cell lines and two normal cell lines using the MTT assay method . The findings revealed:

- Selective Cytotoxicity : The compound showed significant growth inhibition in cancer cell lines while exhibiting minimal toxicity towards normal cells.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the active sites of EGFR and VEGFR-2 . The binding affinities suggest strong interactions that correlate with its inhibitory effects observed in biological assays.

Q & A

Basic: What established synthetic routes are used for this compound?

Methodological Answer:

The compound is typically synthesized via a one-pot multi-component reaction involving dimedone, malonitrile, and substituted aldehydes (e.g., 5-phenylfuran-2-carbaldehyde). Potassium tert-butoxide in a THF/methanol solvent system at room temperature is a common catalyst. Key steps include:

Cyclocondensation : Formation of the chromene core through Knoevenagel and Michael addition reactions.

Crystallization : Purification via slow evaporation in ethanol or methanol to obtain single crystals for structural validation.

Example Reaction Conditions (Table 1):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.